molecular formula C14H10N2 B1430222 2,7-Dihydrobenzo[lmn][3,8]phenanthroline CAS No. 194-00-3

2,7-Dihydrobenzo[lmn][3,8]phenanthroline

Cat. No. B1430222
CAS RN: 194-00-3
M. Wt: 206.24 g/mol
InChI Key: YSHZTOFRJJGPFK-UHFFFAOYSA-N
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Description

“2,7-Dihydrobenzo[lmn][3,8]phenanthroline” is also known as "2,7-Diazapyrene" . It is a chemical compound with the molecular formula C14H8N2 . The molecular weight of this compound is 204.23 .


Molecular Structure Analysis

The molecular structure of “2,7-Dihydrobenzo[lmn][3,8]phenanthroline” is characterized by a unique structural geometry . More detailed structural analysis may be found in specific scientific literature .


Physical And Chemical Properties Analysis

“2,7-Dihydrobenzo[lmn][3,8]phenanthroline” has a melting point of 304-306 °C and a predicted boiling point of 432.4±18.0 °C . It has a predicted density of 1.375±0.06 g/cm3 . It is slightly soluble in chloroform .

Future Directions

The future directions of “2,7-Dihydrobenzo[lmn][3,8]phenanthroline” research could involve further exploration of its photophysical properties, interactions with DNA, and potential applications in sensors, molecular electronics, and supramolecular systems .

properties

IUPAC Name

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,7,9,11,15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHZTOFRJJGPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC=C3C2=C4C1=CNC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20780110
Record name 2,7-Dihydrobenzo[lmn][3,8]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dihydrobenzo[lmn][3,8]phenanthroline

CAS RN

194-00-3
Record name 2,7-Dihydrobenzo[lmn][3,8]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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